7-(2-hydroxy-3-(o-tolyloxy)propyl)-8-((3-hydroxypropyl)amino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione
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Description
7-(2-hydroxy-3-(o-tolyloxy)propyl)-8-((3-hydroxypropyl)amino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C20H27N5O5 and its molecular weight is 417.466. The purity is usually 95%.
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Scientific Research Applications
Structural Characterization and Synthesis
Complex Reaction Mechanisms and Compound Formation : Research indicates diverse outcomes in reactions involving aminotheophyllines and glycerol epichlorohydrin, leading to compounds with variations in the hydroxy, chloro, aryl, and amino substituents. These reactions highlight the chemical flexibility and potential for creating a wide array of derivatives from a basic purine skeleton, useful in further chemical, biological, and pharmacological studies (Kremzer et al., 1981).
Molecular Structure Insights : Studies have explored the crystal structure of closely related compounds, revealing insights into their molecular conformation, hydrogen bonding, and potential for interaction with biological molecules. The understanding of these structural details is crucial for the design of compounds with specific biological activities (Karczmarzyk et al., 1995).
Potential Biological and Pharmacological Applications
Receptor Binding and Activity Modulation : Research into derivatives of purine-2,6-dione has demonstrated the potential for these compounds to interact with serotonin receptors, which could be indicative of antidepressant and anxiolytic properties. Such studies are foundational for developing new therapeutic agents targeting central nervous system disorders (Chłoń-Rzepa et al., 2013).
Anti-inflammatory Properties : Some derivatives have shown promising anti-inflammatory activity in preclinical models, suggesting potential applications in treating chronic inflammatory conditions. This research contributes to the ongoing search for new anti-inflammatory agents with improved efficacy and safety profiles (Kaminski et al., 1989).
Properties
IUPAC Name |
7-[2-hydroxy-3-(2-methylphenoxy)propyl]-8-(3-hydroxypropylamino)-1,3-dimethylpurine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N5O5/c1-13-7-4-5-8-15(13)30-12-14(27)11-25-16-17(22-19(25)21-9-6-10-26)23(2)20(29)24(3)18(16)28/h4-5,7-8,14,26-27H,6,9-12H2,1-3H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBVZHFLBOUJGSC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(CN2C3=C(N=C2NCCCO)N(C(=O)N(C3=O)C)C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N5O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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